molecular formula C20H26S B12576728 Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- CAS No. 638199-62-9

Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)-

Cat. No.: B12576728
CAS No.: 638199-62-9
M. Wt: 298.5 g/mol
InChI Key: GDUTZTTVEZRZBF-UHFFFAOYSA-N
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Description

Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- is an organic compound characterized by a benzene ring substituted with a hexyl group, two methyl groups, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed to ensure high-quality production.

Types of Reactions:

    Oxidation: Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- can undergo oxidation reactions, particularly at the methyl and phenylthio groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the phenylthio group, converting it to a thiol or sulfide. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products:

    Oxidation: Carboxylic acids, sulfoxides, and sulfones

    Reduction: Thiols, sulfides

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in organic synthesis and materials science.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can participate in thiol-disulfide exchange reactions, affecting protein function and signaling pathways. Additionally, the compound’s hydrophobic hexyl chain allows it to interact with lipid membranes, potentially altering membrane dynamics and cellular processes .

Comparison with Similar Compounds

  • Benzene, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-
  • Benzene, 1-ethyl-2,4-dimethyl-
  • Dihydroxybenzenes (Catechol, Resorcinol, Hydroquinone)

Comparison: Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The hexyl chain also contributes to its hydrophobic character, influencing its interactions with biological membranes and proteins .

Biological Activity

Benzene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. One such compound, Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- , exhibits a range of biological properties that merit detailed exploration. This article compiles findings from various studies to elucidate the biological activity, mechanisms of action, and potential applications of this compound.

Chemical Structure and Properties

The compound Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- is characterized by the following structural features:

  • Hexyl group : A long alkyl chain that enhances lipophilicity.
  • Dimethyl substitutions : Positioned on the benzene ring, influencing reactivity and biological interactions.
  • Phenylthio group : Contributes to the compound's unique chemical reactivity and potential biological activity.

Biological Activity Overview

Research indicates that Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- possesses several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
  • Cytotoxicity : Investigations into its cytotoxic effects have shown promise in targeting cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

The mechanisms through which Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- exerts its biological effects are multifaceted:

  • Interaction with Enzymes : The compound may bind to specific enzyme active sites, inhibiting their function and altering metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Modulation of Receptor Activity : It may interact with cellular receptors, influencing signaling pathways crucial for cell survival and proliferation.

Antimicrobial Studies

A study conducted on various benzene derivatives indicated that compounds with sulfur-containing groups exhibited enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- was noted for its potential in this regard, warranting further investigation into its structure-activity relationship (SAR) .

Cytotoxicity Assays

In vitro assays demonstrated that the compound could induce cell death in human cancer cell lines. The cytotoxic effects were attributed to the generation of ROS and subsequent activation of apoptotic pathways. Concentrations as low as 10 µM showed significant cytotoxicity against breast cancer cells .

Enzyme Inhibition

Research has identified that similar thioether compounds can inhibit cytochrome P450 enzymes. Given the structural similarities, it is hypothesized that Benzene, 1-hexyl-4,5-dimethyl-2-(phenylthio)- might exhibit comparable inhibitory effects on these enzymes, impacting drug metabolism and detoxification processes .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of cytochrome P450

Properties

CAS No.

638199-62-9

Molecular Formula

C20H26S

Molecular Weight

298.5 g/mol

IUPAC Name

1-hexyl-4,5-dimethyl-2-phenylsulfanylbenzene

InChI

InChI=1S/C20H26S/c1-4-5-6-8-11-18-14-16(2)17(3)15-20(18)21-19-12-9-7-10-13-19/h7,9-10,12-15H,4-6,8,11H2,1-3H3

InChI Key

GDUTZTTVEZRZBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C(C(=C1)C)C)SC2=CC=CC=C2

Origin of Product

United States

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